molecular formula C9H20O4S2 B1620723 L-Arabinose diethyldithioacetal CAS No. 43179-48-2

L-Arabinose diethyldithioacetal

Cat. No. B1620723
CAS RN: 43179-48-2
M. Wt: 256.4 g/mol
InChI Key: IZQLWYVNJTUXNP-PRJMDXOYSA-N
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Description

L-Arabinose diethyldithioacetal is a biomedical product utilized for various purposes in the industry. This compound is studied for its potential therapeutic applications in cancer treatment, particularly in combination with certain anti-tumor drugs .


Synthesis Analysis

The synthesis of L-Arabinose involves various enzymes dealing with β-l-Ara f and α-l-Ara p residues .


Molecular Structure Analysis

L-Arabinose, TMS diethyldithioacetal derivative contains total 82 bond(s); 30 non-H bond(s), 16 rotatable bond(s), and 2 sulfide(s) . The L-arabinose, acetylated diethyldithioacetal derivative molecule contains a total of 54 bond(s) There are 26 non-H bond(s), 4 multiple bond(s), 16 rotatable bond(s), 4 double bond(s), 4 ester(s) (aliphatic) and 2 sulfide(s) .


Chemical Reactions Analysis

L-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain . The structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways have been studied .


Physical And Chemical Properties Analysis

DL-arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The PXRD pattern of the racemic compound of DL-arabinose displays key characteristic peaks at 14, 15, and 20 ° (2 θ), whereas the key peaks for the D- and L-enantiomer arabinose are at 13, 21, and 22 (2 θ) .

Scientific Research Applications

Metabolic Syndrome and Diabetes Management

  • L-Arabinose has shown potential in treating metabolic syndrome, a cluster of conditions that increase the risk of heart disease and diabetes. In a rat model, L-Arabinose reduced body weight, blood pressure, blood glucose, triglycerides, and improved insulin resistance and inflammation, suggesting its utility in therapies against metabolic syndrome (Hao et al., 2015).
  • L-Arabinose's effect on reducing glycemic and insulinemic responses in humans, especially in sugary beverages, highlights its potential use in managing postprandial glucose levels, critical in diabetes management (Krog-Mikkelsen et al., 2011).

Weight Management and Obesity

  • Research indicates L-Arabinose's efficacy in preventing increases in lipogenic enzymes and triglyceride levels, reducing the weights of epididymal adipose tissue in rats. This suggests its potential role in weight management and obesity prevention (Osaki et al., 2001).

Gut Health

  • L-Arabinose has been found to inhibit colitis by modulating gut microbiota in mice, offering insights into its potential as a functional food or therapeutic strategy for intestinal health (Li et al., 2019).
  • The suppression of gluconeogenesis and modulation of AMP-activated protein kinase in metabolic disorder mice by L-Arabinose further demonstrates its role in improving glucose metabolism and gut health (Wang et al., 2021).

Agricultural Applications

  • In agriculture, L-Arabinose has been explored for its potential in controlling tomato bacterial wilt, showing effectiveness in suppressing disease severity by altering pathogen proliferation and enhancing plant defense genes (Fu et al., 2020).

Biofuel and Biotechnological Production

  • L-Arabinose is important in the microbial pentose phosphate pathway and has been studied for its role in biofuels and bioproductsproduction. The identification and characterization of enzymes like L-Arabinose 1-Dehydrogenase involved in alternative pathways of L-Arabinose metabolism in bacteria underscore its biotechnological significance (Watanabe et al., 2006).

Safety And Hazards

L-Arabinose diethyldithioacetal should be handled with care. Avoid dust formation, contact with skin and eyes, and inhalation of dust . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

(2S,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLWYVNJTUXNP-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC([C@@H]([C@H]([C@H](CO)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arabinose diethyldithioacetal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Szpara - 2022 - discovery.ucl.ac.uk
Waste biomass is abundant in sugars (both hexoses and pentoses), making them a renewable source of chiral building blocks which may be utilised in synthetic chemistry. Although …
Number of citations: 2 discovery.ucl.ac.uk
WH Binder, RH Prenner, W Schmid - Monatshefte für Chemie/Chemical …, 1994 - Springer
… 8.5 g (33.3 mmol) L-Arabinose-diethyldithioacetal 6 werden nach Methode A umgesetzt und liefern 9.52 g (85~o) Derivat 7. Die spektroskopischen Eigenschaften von 7 sind mit jenen …
Number of citations: 4 link.springer.com
E Dubost, D Le Nouën, J Streith, C Tarnus… - 2006 - Wiley Online Library
… (2R,3S,4S)-1,1-Bis(ethylsulfanyl)-5-(trityloxy)pentane-2,3,4-triol (6): A solution of L-arabinose diethyldithioacetal9,10 (1.28 g, 5.00 mmol), trityl chloride (2.09 g, 7.50 mmol) and DMAP (…
ML Laver - 1959 - search.proquest.com
I. INTRODUCTION AND STATEMENT OP PROBLEMComparatively little fundamental chemical knowledgeof coffee is available even though this food is widelyused and is of great …
Number of citations: 3 search.proquest.com
IR McKinley - 1972 - search.proquest.com
Phenylboronates of acyclic diols, triols and polyhydric alcohols have been synthesised. 2. Mass spectrometry of phenylboronates of acyclic diols has revealed that the following four …
Number of citations: 2 search.proquest.com
L Liu - 1998 - search.proquest.com
… This latter portion of ambruticin has been prepared in optically active form from L-arabinose diethyldithioacetal (8 steps, 4.6% yield),15 methyl D-2,3-di-O-benzylglucopyranoside (10 …
Number of citations: 3 search.proquest.com
KMK Kutterer, G Just - Synthetic communications, 1999 - Taylor & Francis
… A solution of 2,3:4,5-di-Oisopropylidene-l-arabinose diethyldithioacetal (3) (1 1.04 g, 32.8 mol ) in 80% aqueous acetic acid (LOO mL) was heated at 55C for 2h with stirring, after which …
Number of citations: 4 www.tandfonline.com

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